1-(4-Bromophenyl)cyclohexanecarboxylic acid
Overview
Description
1-(4-Bromophenyl)cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 732308-80-4 . It has a molecular weight of 283.16 .
Molecular Structure Analysis
The molecular formula of this compound is C13H15BrO2 . The molecular weight is 283.161 Da .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Cyclic Imides and Open-Chain Amides Synthesis : The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with various anilines, including 4-bromoaniline, leads to the formation of cyclic imides and open-chain amide carboxylic acids. These compounds exhibit unique hydrogen-bonding patterns and crystalline structures (Smith & Wermuth, 2012).
Materials Science and Liquid Crystal Research
- Mesomorphism and Dielectric Properties : Studies on 4-alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, including derivatives of 1-(4-Bromophenyl)cyclohexanecarboxylic acid, have shown that they form nematic and smectic mesophases. These compounds are significant for understanding the thermal stability and dielectric properties of liquid crystals (Karamysheva, Kovshev, & Barnik, 1976).
Energy and Solar Cell Applications
- Dye-Sensitized Solar Cells : A derivative of cyclohexanecarboxylic acid has been used as an efficient gelator in solid electrolytes for dye-sensitized solar cells. This application demonstrates the potential of such compounds in the development of high-performance solar cells (Décoppet et al., 2014).
Coordination Chemistry and Material Functions
- Coordination Chemistry of Cyclohexanepolycarboxylic Acids : The coordination chemistry of cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, has been extensively reviewed. Their potential applications in material science, particularly as magnetic materials, are explored, illustrating their diverse functional applications (Lin & Tong, 2011).
Safety and Hazards
The safety information for 1-(4-Bromophenyl)cyclohexanecarboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(4-bromophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVXUXDLDJORKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588118 | |
Record name | 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732308-80-4 | |
Record name | 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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